molecular formula C10H12O4 B2478575 Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate CAS No. 5896-37-7

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

Cat. No. B2478575
CAS RN: 5896-37-7
M. Wt: 196.202
InChI Key: YTFKXSDOXXHURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (EMFOP) is a compound belonging to the class of organic compounds known as 3-oxoalkanoates. It is a colorless, water-soluble, and volatile liquid with a sweet, fruity odor. EMFOP is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a flavoring agent in foods and beverages.

Scientific Research Applications

1. Heterogeneous Catalysis

A study by Zhang et al. (2018) demonstrated the use of Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates in the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, using K10 Montmorillonite Clay as a heterogeneous catalyst. This method avoids the use of expensive transition metals and eliminates the need for intermediate purification, making it a valuable approach in organic synthesis (Zhang et al., 2018).

2. Synthesis of Complex Molecules

In 2018, Nemani et al. developed a bioanalytical method for the quantitative measurement of Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, indicating its role in complex molecule synthesis and its potential as an acetylcholinesterase inhibitor (Nemani et al., 2018).

3. Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, has been studied for its polymorphic forms. These forms present challenges for analytical and physical characterization techniques in pharmaceutical research (Vogt et al., 2013).

4. Organocatalysis

Reitel et al. (2018) explored asymmetric organocatalytic approaches using Ethyl 3-oxo-3-phenylpropanoate for the [3+2] annulation, resulting in the formation of specific dihydrofuran derivatives. This highlights its application in the field of organocatalysis (Reitel et al., 2018).

5. Photocyclization in Chemical Synthesis

Li et al. (2015) utilized Ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates in a photocyclization process to synthesize benzo[a]carbazoles. This method features the use of CuBr2 to prompt transformations, showcasing its application in photochemical synthesis (Li et al., 2015).

properties

IUPAC Name

ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFKXSDOXXHURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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